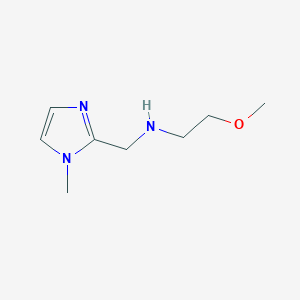

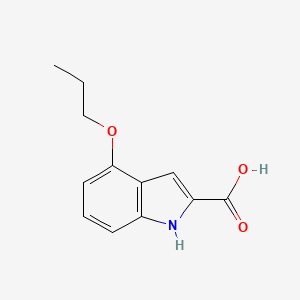

(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Overview

Description

2-Methoxyethanol, also known as Ethylene glycol monomethyl ether or Methyl cellosolve, is an organic compound used mainly as a solvent . It is a clear, colorless liquid with an ether-like odor . It is notable for its ability to dissolve a variety of different types of chemical compounds and for its miscibility with water and other solvents .

Synthesis Analysis

A green synthetic route for a similar compound, (2-methoxyethyl) benzene, has been developed using solid base catalysts including MgO and Li/MgO (with different loadings of lithium) and dimethyl carbonate (DMC) as a methylating agent as well as a solvent . At optimum reaction conditions, 95% conversion of 2-phenyl ethanol with 98% selectivity of (2-methoxyethyl) benzene was achieved .Molecular Structure Analysis

The molecular structure of a similar compound, Ethanol, 2-methoxy-, acetate, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 118.1311 .Chemical Reactions Analysis

While specific chemical reactions involving “(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine” are not available, tert-Amyl methyl ether (TAME), a related ether, is used as a fuel oxygenate . TAME derives from C5 distillation fractions of naphtha .Physical And Chemical Properties Analysis

2-Methoxyethanol is a colorless liquid with an ether-like odor . It has a density of 0.965 g/cm3, a melting point of -85 °C, and a boiling point of 124 to 125 °C . It is miscible with water .Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in the formation of compounds with borate and sulfonamide groups. These intermediates are crucial for nucleophilic and amidation reactions, which are foundational processes in creating complex organic molecules .

Crystallography and Conformational Analysis

The compound’s structure can be characterized using techniques like NMR, IR, MS, and single crystal X-ray diffraction. These methods allow for detailed crystallographic and conformational analyses, which are essential for understanding the physical and chemical properties of the compound .

Density Functional Theory (DFT) Studies

DFT is utilized to study the molecular electrostatic potential and frontier molecular orbitals of the compound. This theoretical approach helps clarify certain physical and chemical properties, which is valuable for predicting reactivity and interactions with other molecules .

Drug Synthesis

Imidazole-containing compounds, like the one , are known for their broad range of chemical and biological properties. They are important synthons in the development of new drugs, showing various biological activities such as antibacterial, antitumor, and anti-inflammatory effects .

Enzyme Inhibition

Boronic acid compounds, which can be synthesized from this compound, are often used as enzyme inhibitors. They play a significant role in pharmaceutical applications, particularly in the development of anticancer drugs and treatments for microbial infections .

Fluorescent Probes

The compound’s derivatives can be used as fluorescent probes to identify various biological and chemical entities like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. This application is crucial for diagnostic and analytical purposes in biochemistry .

Stimulus-Responsive Drug Carriers

Due to the advantages of simple construction conditions, good biocompatibility, and responsiveness to microenvironmental changes, boronic ester bonds derived from this compound are widely used in constructing stimulus-responsive drug carriers. These carriers can deliver anti-cancer drugs, insulin, and genes, utilizing covalent or non-covalent interactions for controlled drug release .

Asymmetric Synthesis and Coupling Reactions

The compound is involved in asymmetric synthesis of amino acids and in coupling reactions like Diels–Alder and Suzuki reactions. These applications are fundamental in creating optically active pharmaceuticals and complex organic molecules .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-11-5-3-10-8(11)7-9-4-6-12-2/h3,5,9H,4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTPEUPHUQKYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B1637259.png)

![N-[3-(furan-2-yl)phenyl]acetamide](/img/structure/B1637276.png)

![N-[(4-fluorophenyl)methyl]hexan-1-amine](/img/structure/B1637286.png)

![Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]methane](/img/structure/B1637307.png)